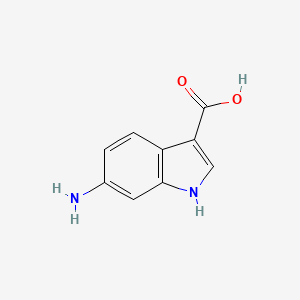
Ácido 6-amino-1h-indol-3-carboxílico
Descripción general
Descripción
6-Amino-1h-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
6-Amino-1h-indole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
6-Amino-1h-indole-3-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and induce various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are often involved in a variety of biochemical pathways. They are typically metabolized from tryptophan . Indole-3-carboxylic acid, for example, is a plant metabolite derived from tryptophan
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 6-Amino-1h-indole-3-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the bioconversion of indoles from tryptophan . .
Análisis Bioquímico
Biochemical Properties
6-Amino-1h-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins can lead to alterations in protein function and stability, influencing cellular processes.
Cellular Effects
The effects of 6-Amino-1h-indole-3-carboxylic acid on cells are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . Additionally, it can modulate the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types.
Molecular Mechanism
At the molecular level, 6-Amino-1h-indole-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-1h-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Amino-1h-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and cellular damage. Understanding the dosage-dependent effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
6-Amino-1h-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting overall cellular function and health.
Transport and Distribution
The transport and distribution of 6-Amino-1h-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biological activity. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
6-Amino-1h-indole-3-carboxylic acid’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects.
Métodos De Preparación
The synthesis of 6-Amino-1h-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another approach includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-Amino-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indole derivatives, which can be further utilized in different applications.
Comparación Con Compuestos Similares
6-Amino-1h-indole-3-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Used in the synthesis of various pharmaceuticals.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
The uniqueness of 6-Amino-1h-indole-3-carboxylic acid lies in its specific amino and carboxylic acid functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-amino-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPPIPLZGUYXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292417 | |
| Record name | 6-amino-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90417-29-1 | |
| Record name | 90417-29-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-1h-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




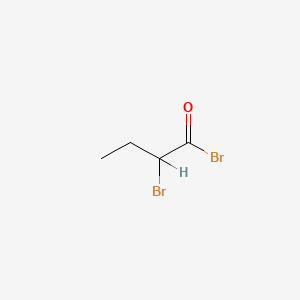
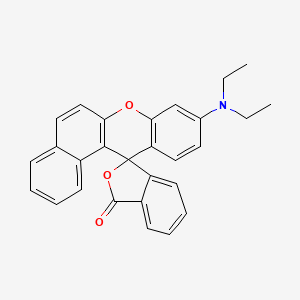
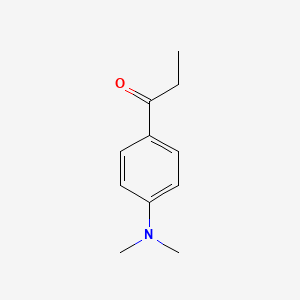
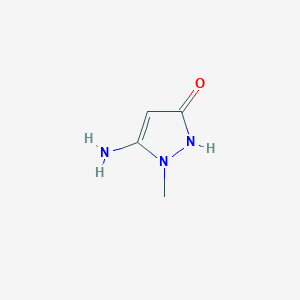
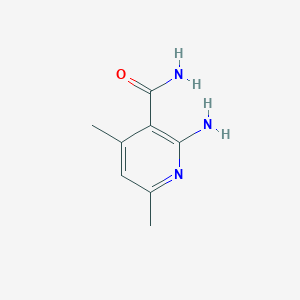


![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
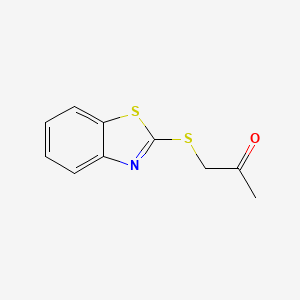
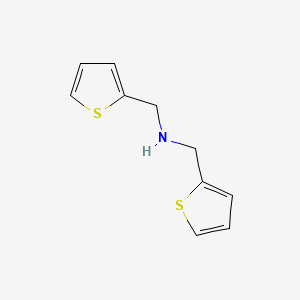
![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)

